2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole 2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810918
InChI: InChI=1S/C12H13NO3S/c1-16-10-5-3-9(4-6-10)12-11(7-8-13-12)17(2,14)15/h3-8,13H,1-2H3
SMILES:
Molecular Formula: C12H13NO3S
Molecular Weight: 251.30 g/mol

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole

CAS No.:

Cat. No.: VC15810918

Molecular Formula: C12H13NO3S

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole -

Specification

Molecular Formula C12H13NO3S
Molecular Weight 251.30 g/mol
IUPAC Name 2-(4-methoxyphenyl)-3-methylsulfonyl-1H-pyrrole
Standard InChI InChI=1S/C12H13NO3S/c1-16-10-5-3-9(4-6-10)12-11(7-8-13-12)17(2,14)15/h3-8,13H,1-2H3
Standard InChI Key VPBOXSNQXGBLCW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C

Introduction

Chemical Structure and Molecular Properties

The compound (C₁₂H₁₃NO₃S, molecular weight: 251.30 g/mol) consists of a pyrrole core substituted with a 4-methoxyphenyl group and a methylsulfonyl group (Fig. 1). Key structural features include:

Table 1: Molecular Data

PropertyValueSource
IUPAC Name2-(4-methoxyphenyl)-3-methylsulfonyl-1H-pyrrole
Molecular FormulaC₁₂H₁₃NO₃S
SMILES NotationCOC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C
XLogP3-AA (Lipophilicity)2.3 (predicted)

The methylsulfonyl group contributes to electron-withdrawing effects, potentially enhancing reactivity toward nucleophilic substitution. The methoxy group on the phenyl ring may influence solubility and intermolecular interactions .

Synthesis Methodology

Three-Component Reaction Strategy

The compound is synthesized via a one-pot, three-component reaction involving:

  • α-Hydroxyketone: 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one.

  • Oxoacetonitrile: 3-Oxobutanenitrile.

  • Primary Amine: 4-Methoxyaniline.

General Procedure :

  • Reagents: Combine equimolar amounts of α-hydroxyketone (1.0 mmol), oxoacetonitrile (1.0 mmol), and 4-methoxyaniline (1.1 mmol) in ethanol (3 mL).

  • Catalysis: Add acetic acid (1.0 mmol) to facilitate cyclization.

  • Reaction Conditions: Heat at 70°C for 3 hours under stirring.

  • Workup: Evaporate solvent under vacuum, purify via silica gel chromatography (5–35% EtOAc/hexane).

Yield Optimization:

  • Typical yields range from 53–78% for analogous pyrroles .

  • Scale-up feasibility has been demonstrated for gram-scale synthesis .

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel Condensation: Between α-hydroxyketone and oxoacetonitrile to form an α,β-unsaturated nitrile.

  • Michael Addition: 4-Methoxyaniline attacks the nitrile intermediate.

  • Cyclization: Intramolecular dehydration forms the pyrrole ring .

Spectroscopic Characterization

While direct spectral data for the title compound are scarce, analogous pyrroles provide insights:

Table 2: Predicted Spectroscopic Features

TechniqueKey SignalsReference Compound
IR (KBr)- S=O stretch: 1306–1152 cm⁻¹
- C-O (methoxy): ~1250 cm⁻¹
¹H NMR- Pyrrole H: δ 6.7–6.9 ppm (s, 1H)
- Methoxy: δ 3.8–3.9 ppm (s, 3H)
¹³C NMR- C-SO₂: ~44 ppm
- Aromatic carbons: 110–160 ppm

Challenges and Future Directions

  • Biological Screening: No direct data exist for this compound; in vitro assays for antimicrobial or anti-inflammatory activity are needed.

  • Crystallographic Studies: X-ray diffraction could elucidate conformational preferences and supramolecular interactions .

  • Solubility Optimization: Introducing polar substituents (e.g., hydroxyl groups) may enhance bioavailability .

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